3-Methyl-4-(pyridin-4-yl)benzaldehyde
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Overview
Description
3-Methyl-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . It is characterized by a benzaldehyde group substituted with a methyl group at the 3-position and a pyridinyl group at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 4-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 3-Methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyridinyl group can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(pyridin-4-yl)benzaldehyde: Similar structure but with an additional methyl group at the 5-position.
4-(Pyridin-4-yl)benzaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-4-(pyridin-3-yl)benzaldehyde: The pyridinyl group is at the 3-position instead of the 4-position.
Uniqueness
3-Methyl-4-(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyridinyl groups at specific positions allows for unique interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-8-11(9-15)2-3-13(10)12-4-6-14-7-5-12/h2-9H,1H3 |
InChI Key |
VXRVBBZQTCBQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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